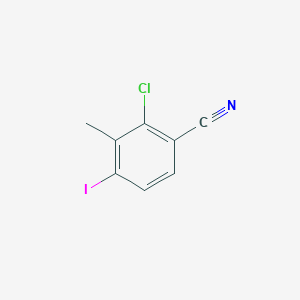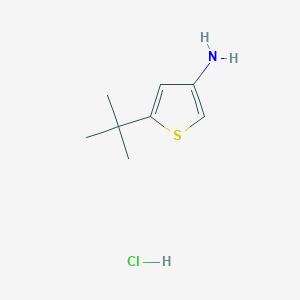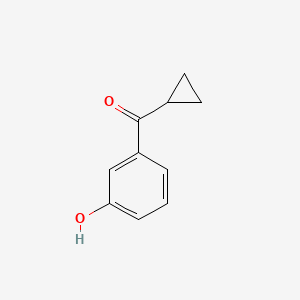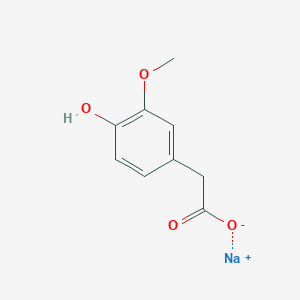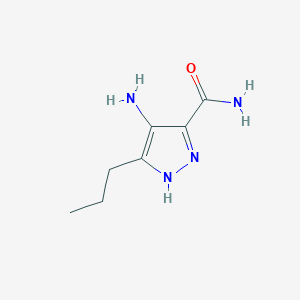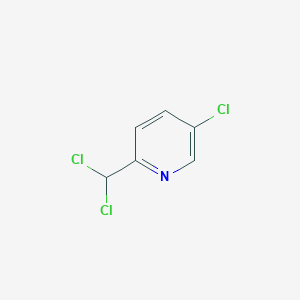
5-chloro-2-(dichloromethyl)pyridine
Descripción general
Descripción
5-chloro-2-(dichloromethyl)pyridine is a chlorinated acetylcholine analog. It is an agonist of the acetylcholine receptor, which is a type of ion channel activated by the neurotransmitter acetylcholine. This compound has been shown to have insecticidal properties and has been patented as an insecticide .
Métodos De Preparación
The synthesis of 5-chloro-2-(dichloromethyl)pyridine involves several steps. One method includes adding 2-chloro-5-methylpyridine and carbon tetrachloride solvent into an airlift recirculating reactor. Dry nitrogen is sprayed into the reactor under micro negative pressure, and azadiisobutylnitrile is used as a catalyst. The mixture is heated to 70-80°C, and dry chlorine gas is introduced. The reaction is monitored using gas-phase chromatography . Another method involves reacting 2-alkoxy-5-alkoxymethylpyridine derivatives with a chlorinating agent in the presence of a diluent and, if appropriate, a reaction auxiliary at temperatures between 0°C and 200°C .
Análisis De Reacciones Químicas
5-chloro-2-(dichloromethyl)pyridine undergoes various chemical reactions, including substitution reactions. It can react with amines and pyridines, which are amino acids and compounds that play an important role in the human body . The compound is also involved in chlorination reactions, where it can be synthesized from 2-chloro-5-methylpyridine through catalytic chlorination . Common reagents used in these reactions include carbon tetrachloride, dry chlorine gas, and azadiisobutylnitrile . Major products formed from these reactions include 2-chloro-5-chloromethylpyridine .
Aplicaciones Científicas De Investigación
5-chloro-2-(dichloromethyl)pyridine has several scientific research applications. It is used as an insecticide due to its effectiveness in killing insects, with a faster kill time compared to nicotine . The compound also binds to amines and pyridines, which are important in biological processes . Additionally, it is used in the synthesis of various pharmaceutical compounds and new neonicotinoid compounds .
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(dichloromethyl)pyridine involves its role as an agonist of the acetylcholine receptor. This receptor is a type of ion channel activated by the neurotransmitter acetylcholine. By binding to the receptor, the compound mimics the action of acetylcholine, leading to the activation of the ion channel and subsequent physiological effects .
Comparación Con Compuestos Similares
5-chloro-2-(dichloromethyl)pyridine is similar to other chlorinated acetylcholine analogs. Some similar compounds include 2-chloro-5-chloromethylpyridine and 2-chloro-5-methylpyridine . this compound is unique due to its specific binding properties and its effectiveness as an insecticide .
Propiedades
IUPAC Name |
5-chloro-2-(dichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWJQFRKUPIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


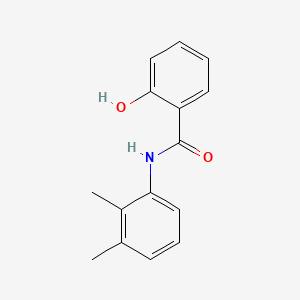

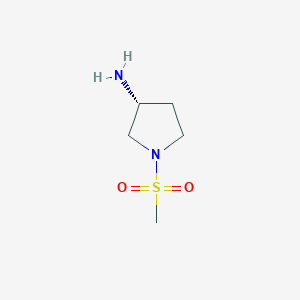
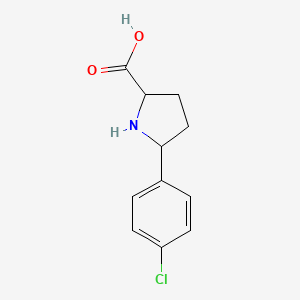
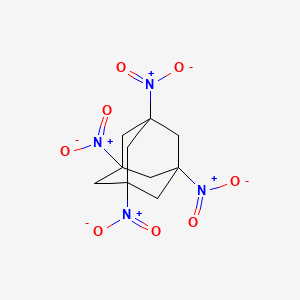

![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B3330880.png)
